![molecular formula C19H30 B1244899 5alpha-Androst-16-ene](/img/structure/B1244899.png)
5alpha-Androst-16-ene
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Overview
Description
5alpha-androst-16-ene is an androst-16-ene.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis Techniques : 5alpha-Androst-16-ene and its derivatives have been synthesized from dehydroepiandrosterone. These synthesis techniques are crucial for exploring the chemical properties and potential applications of this compound (Marson et al., 2003).
- Synthesis of Analogues : Researchers have developed methods for synthesizing various analogues of 5alpha-Androst-16-ene, such as 5alpha-androst-1-ene-3,17-dione, which are important for studying the compound’s structural and functional variations (Zhang & Qiu, 2006).
Biochemical Studies and Applications
- Aromatase Inhibition : Some derivatives of 5alpha-Androst-16-ene have been studied for their potential to inhibit aromatase, an enzyme involved in estrogen synthesis. This research is significant for understanding the compound's potential therapeutic applications (Cepa et al., 2008).
- Pheromonal Effects : The effects of derivatives like 5alpha-androst-16-en-3alpha-ol on human physiology, such as alterations in hormone secretion, have been investigated, providing insights into the compound’s pheromonal properties (Shinohara et al., 2000).
Analytical and Detection Methods
- Identification in Natural Sources : 5alpha-Androst-16-ene derivatives have been identified in natural sources, such as pig fat. This discovery expands our understanding of the compound’s occurrence in the natural environment and potential dietary sources (McGregor & Erickson, 2003).
- Detection Techniques : Advanced methods like solid-phase extraction coupled with gas chromatography have been developed for detecting 5alpha-Androst-16-ene in various mediums, enhancing our ability to study and quantify the compound in biological and environmental samples (Wang et al., 2008).
properties
Product Name |
5alpha-Androst-16-ene |
---|---|
Molecular Formula |
C19H30 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H30/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h5,11,14-17H,3-4,6-10,12-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1 |
InChI Key |
NXQOQNROJJFYCJ-UGCZWRCOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CCCC4)C |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCCC4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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